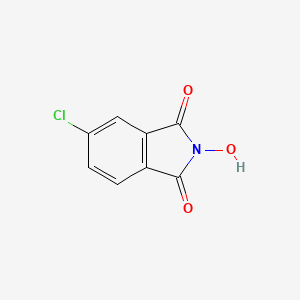

4-chloro-N-hydroxyphthalimide

Description

Historical Context and Evolution of NHPI Chemistry in Organic Synthesis

The journey of N-hydroxyphthalimide began with its first synthesis by Lassar Cohn in 1880 from phthaloyl chloride and hydroxylamine (B1172632) hydrochloride. wikipedia.org For many years, its chemistry was explored, with early studies focusing on its structure and basic reactivity. wikipedia.orgacs.org A significant breakthrough in its application came in 1977, when Grochowski and colleagues first reported the use of NHPI as a catalyst for the addition of ethers to diethyl azodicarboxylate and the oxidation of 2-propanol to acetone. polimi.itchemmethod.com A few years later, its role as a mediator in the electrolytic oxidation of alcohols to ketones was proposed. polimi.itchemmethod.com

The pivotal moment that solidified the importance of NHPI in organic synthesis was the experimental detection of the phthalimide (B116566) N-oxyl (PINO) radical by Ishii and co-workers in 1995. polimi.it This discovery illuminated the mechanistic pathway of NHPI-catalyzed oxidations and opened the floodgates for extensive research into its catalytic potential. polimi.it Over the last few decades, NHPI has been established as a cost-effective and valuable catalyst for a multitude of reactions, including the aerobic oxidation of hydrocarbons, alcohols, and amides, as well as for C-C, C-O, C-N, and C-S bond-forming reactions. polimi.itacs.org Its application has been further expanded through its use in photoredox catalysis, where it can initiate radical cyclization and other transformations. beilstein-journals.orgrsc.orgresearchgate.net The development of NHPI esters as radical precursors has also become a significant area of research, offering stable and easily accessible sources of alkyl radicals for various synthetic applications. beilstein-journals.orgnih.gov

Rationale for Halogenation in NHPI Scaffolds: Modulating Reactivity and Selectivity

The functionalization of the NHPI scaffold, particularly through halogenation, is a key strategy for tuning its catalytic properties. The introduction of electron-withdrawing groups, such as a chlorine atom, onto the phthalimide ring significantly influences the electronic environment of the N-O bond and the resulting PINO radical. acs.org This modification enhances the electrophilicity of the catalyst.

The primary effects of halogenation on the NHPI scaffold are:

Enhanced Catalytic Activity: The presence of a chloro group increases the catalyst's ability to promote oxidation reactions. For instance, chloro-substitution on NHPI has been shown to significantly improve its catalytic effect on the oxidation of certain hydrocarbons. researchgate.net This is attributed to the electron-withdrawing nature of the halogen, which can facilitate key steps in the catalytic cycle.

Modified Redox Potential: The substituents on the aromatic ring of NHPI derivatives can alter their reduction potential. This allows for the fine-tuning of the reactivity of redox-active esters derived from these compounds, which is crucial for applications in cross-coupling reactions. tcichemicals.com

Altered Selectivity: The electronic and steric properties of the halogenated NHPI can influence the selectivity of the C-H functionalization. The more electrophilic nature of the halogenated PINO radical can lead to different selectivities when competing reaction pathways are possible. acs.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have corroborated experimental findings, confirming that chloro-substitution on the NHPI ring can lead to improved catalytic performance in oxidation reactions. researchgate.net

Unique Position and Research Landscape of 4-Chloro-N-hydroxyphthalimide within NHPI Derivatives

This compound holds a distinct position among NHPI derivatives due to the advantageous properties imparted by the chlorine atom at the 4-position. Its enhanced electrophilic character makes it a more effective catalyst for certain oxidation reactions compared to the parent, unsubstituted NHPI.

Research has demonstrated the superior performance of 4-Cl-NHPI in specific applications. For example, in the oxidation of benzylic centers using sodium chlorite, 4-Cl-NHPI has been shown to achieve high conversion rates. Its role as a promoter in the oxidation of xylene derivatives has also been highlighted. The catalytic activity is attributed to its enhanced ability to activate molecular oxygen and facilitate electron transfer processes.

The synthesis of 4-Cl-NHPI typically involves a multi-step process that can include nitration, reduction, and subsequent chlorination. The conditions for these reactions are critical to ensure high purity and yield.

The unique attributes of 4-Cl-NHPI are best understood through comparison with other substituted NHPIs:

| Compound | Substituent Effect | Impact on Catalytic Activity |

| N-Hydroxyphthalimide (NHPI) | No substituent | Baseline activity in aerobic oxidations via PINO radical generation. |

| 4-Methyl-N-hydroxyphthalimide | Electron-donating | Generally exhibits higher activity than NHPI due to stabilization of the PINO radical. |

| This compound | Electron-withdrawing | Increased electrophilicity enhances its effectiveness in certain oxidation reactions. researchgate.net |

| N-Hydroxytetrachlorophthalimide | Multiple electron-withdrawing groups | Possesses a significantly different reduction potential, making its derived esters useful in specific redox reactions. tcichemicals.com |

Scope and Objectives of Current Research on this compound

The current research landscape for this compound is focused on leveraging its unique catalytic properties for the development of novel and efficient synthetic methodologies. Key objectives of ongoing research include:

Expansion of Catalytic Applications: Researchers are actively exploring the use of 4-Cl-NHPI in a broader range of organic transformations. This includes its application in C-H functionalization, photoredox catalysis, and the development of dual catalytic systems. bohrium.comrsc.orgresearchgate.net

Mechanistic Investigations: A deeper understanding of the reaction mechanisms involving 4-Cl-NHPI is a crucial objective. Studies are being conducted to elucidate the precise role of the chlorine substituent in influencing reaction pathways and to identify key intermediates. acs.org

Development of Greener Synthetic Processes: In line with the principles of green chemistry, there is a strong emphasis on developing catalytic systems that utilize 4-Cl-NHPI under mild conditions, with environmentally benign oxidants like molecular oxygen. promonograph.org

Synthesis of Complex Molecules: A significant goal is to apply the catalytic power of 4-Cl-NHPI to the efficient synthesis of complex and valuable organic molecules, including pharmaceuticals and natural products.

Structure

3D Structure

Properties

CAS No. |

173962-58-8 |

|---|---|

Molecular Formula |

C8H4ClNO3 |

Molecular Weight |

197.57 g/mol |

IUPAC Name |

5-chloro-2-hydroxyisoindole-1,3-dione |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)8(12)10(13)7(5)11/h1-3,13H |

InChI Key |

OUZLROHALHKYIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)N(C2=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro N Hydroxyphthalimide and Its Derivatives

Conventional Synthetic Routes to 4-Chloro-N-hydroxyphthalimide

Conventional methods for synthesizing N-hydroxyphthalimides are well-established and typically involve the condensation of a phthalic anhydride (B1165640) derivative with a hydroxylamine (B1172632) derivative. These routes are generally reliable and provide good yields of the desired product.

Synthesis from 4-Chlorophthalic Anhydride and Hydroxylamine Derivatives

The most direct and widely adopted method for the preparation of this compound is the reaction between 4-chlorophthalic anhydride and a hydroxylamine salt, typically hydroxylamine hydrochloride. This reaction is analogous to the synthesis of the parent N-hydroxyphthalimide.

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring. The presence of a base is often required to neutralize the hydrochloric acid formed when using hydroxylamine hydrochloride, thereby liberating the free hydroxylamine to act as a nucleophile.

Various bases and solvent systems can be employed to facilitate this condensation. For instance, inorganic bases like sodium carbonate or organic bases such as triethylamine (B128534) are commonly used. google.com The choice of solvent can range from alcohols like isopropanol (B130326) to polar aprotic solvents, depending on the specific reaction conditions and reagents. google.comgoogle.com

Table 1: Representative Conditions for N-Hydroxyphthalimide Synthesis from Phthalic Anhydride and Hydroxylamine Hydrochloride

| Base/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Carbonate | N/A (Heating) | - | - | 76 wikipedia.org |

| Triethylamine | Isopropanol | 70-95 | 0.5-1.5 | ~92-95 google.com |

| None | Hydrated Dioxane | 60-120 | 0.5-4 | 90-95 google.com |

| Pyridine | N/A (Microwave) | - | - | 81 wikipedia.org |

This table is based on the synthesis of the parent N-hydroxyphthalimide and is illustrative of the conditions applicable to the 4-chloro derivative.

Alternative Synthetic Pathways for this compound

While the reaction with 4-chlorophthalic anhydride is predominant, alternative pathways can be envisaged, often starting from different precursors. One such route could involve the direct chlorination of N-hydroxyphthalimide. However, this approach can be challenging due to potential side reactions and difficulties in controlling the regioselectivity of the chlorination on the aromatic ring, which could lead to a mixture of isomers.

Another potential pathway starts from 4-chlorophthalic acid. The diacid can be converted to the anhydride in situ through dehydration, followed by reaction with hydroxylamine. This method, however, adds an extra step compared to starting directly with the commercially available 4-chlorophthalic anhydride.

A less common but feasible approach involves the transimidation of a substituted N-alkyl phthalimide (B116566) with a substituted tetrahydrophthalic anhydride, although this is a more complex, multi-step process. patsnap.com

Advanced and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, modern synthetic efforts focus on developing more sustainable, efficient, and environmentally benign methodologies. These include maximizing atom economy and utilizing advanced technologies like flow chemistry.

Strategies for Enhanced Atom Economy and Sustainability

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com The conventional synthesis of this compound from 4-chlorophthalic anhydride and hydroxylamine is inherently atom-economical, as the primary byproduct is a single molecule of water.

The atom economy can be calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction: C₈H₃ClO₃ (4-chlorophthalic anhydride) + NH₂OH (hydroxylamine) → C₈H₄ClNO₃ (this compound) + H₂O

MW of C₈H₄ClNO₃ = 197.58 g/mol

MW of C₈H₃ClO₃ = 182.56 g/mol

MW of NH₂OH = 33.03 g/mol

% Atom Economy = (197.58 / (182.56 + 33.03)) x 100 ≈ 91.6%

This high intrinsic atom economy is a significant advantage. Further improvements in sustainability can be achieved by:

Using Greener Solvents: Replacing traditional organic solvents with water or bio-based solvents, or performing the reaction under solvent-free conditions.

Catalytic Approaches: While the reaction is often performed stoichiometrically with a base, exploring catalytic methods could reduce waste.

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. wikipedia.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and ease of scalability. nih.govacs.org The synthesis of amides and related compounds has been successfully translated to flow-based systems. researchgate.netthieme-connect.deacs.org

A hypothetical flow synthesis of this compound would involve pumping streams of 4-chlorophthalic anhydride and hydroxylamine (with a base, if necessary) in a suitable solvent through a T-mixer into a heated reactor coil. The precise control over temperature, pressure, and residence time in the reactor allows for rapid optimization and high consistency. The product stream would exit the reactor for continuous work-up and purification. This approach can lead to higher space-time yields and a more automated, efficient manufacturing process. nih.gov

Derivatization Strategies for this compound for Reactivity Studies

The reactivity of this compound is centered around the N-OH group, which can be derivatized to generate various reactive species. These derivatives are crucial for studying the compound's role as a catalyst and radical precursor. The chloro-substituent is expected to influence the reactivity by altering the electronic properties of the phthalimide ring system.

One of the most important aspects of N-hydroxyphthalimide chemistry is its ability to form the phthalimide-N-oxyl (PINO) radical upon oxidation. nih.govnih.gov This radical is a potent hydrogen atom abstractor and a key intermediate in numerous catalytic oxidation reactions. nsf.govrsc.org The 4-chloro derivative would generate the corresponding 4-chloro-PINO radical, whose reactivity would be modulated by the electron-withdrawing nature of the chlorine atom.

Common derivatization strategies include:

Esterification: The hydroxyl group can be readily esterified with carboxylic acids or acyl chlorides. For example, reaction with chloroacetyl chloride produces the corresponding 2-chloroacetate ester. chemmethod.com These N-hydroxyphthalimide esters, often called redox-active esters (RAEs), are valuable precursors for generating alkyl radicals via decarboxylation under reductive conditions (photochemical, electrochemical, or metal-catalyzed). beilstein-journals.orgtcichemicals.comacs.org The stability and reduction potential of these esters can be tuned by substituents on the phthalimide ring. tcichemicals.com

O-Alkylation: Reaction with alkylating agents can form N-alkoxyphthalimide derivatives. These compounds can also be synthesized via cross-dehydrogenative coupling reactions between N-hydroxyphthalimide and substrates with activatable C-H bonds, such as ketones. nih.govsemanticscholar.org

Reaction with Sulfonic Acid Derivatives: Esters formed with activated sulfonic acids, such as trifluoromethanesulfonic anhydride, can act as photoacids, releasing a proton upon UV irradiation. wikipedia.org

These derivatization strategies allow for a detailed investigation of the structure-activity relationships, exploring how the 4-chloro substituent impacts radical stability, redox potentials, and catalytic efficiency in various organic transformations. nih.govresearchgate.net

Synthesis of Activated Esters and Ethers from this compound

This compound serves as a valuable precursor for the synthesis of activated esters and ethers, which are key intermediates in a variety of chemical transformations, including peptide synthesis and the formation of redox-active compounds. The electron-withdrawing nature of the chlorine atom can enhance the leaving group ability of the N-oxyphthalimide moiety, making these derivatives particularly effective.

Activated Esters (N-Acyloxyphthalimides):

The synthesis of activated esters from this compound is typically achieved through condensation with carboxylic acids. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate this reaction. In this method, DCC activates the carboxylic acid, which is then susceptible to nucleophilic attack by the hydroxyl group of this compound.

Another common approach involves the reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine or pyridine. The base serves to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily reacts with the electrophilic acylating agent. For instance, the reaction of N-hydroxyphthalimide with chloroacetyl chloride in the presence of triethylamine in DMF yields the corresponding 1,3-dioxoisoindolin-2-yl 2-chloroacetate. While this example uses the parent N-hydroxyphthalimide, the methodology is directly applicable to its 4-chloro derivative.

These activated esters, often referred to as redox-active esters, can generate alkyl radicals upon single-electron reduction and are utilized in cross-coupling reactions. The substituents on the N-hydroxyphthalimide ring can be varied to adjust the reduction potential of the resulting ester.

Activated Ethers (N-Alkoxyphthalimides):

The synthesis of N-alkoxyphthalimides from this compound can be accomplished through several methods. A straightforward approach is the Williamson ether synthesis, involving the reaction of the sodium or potassium salt of this compound with an appropriate alkyl halide. The salt is typically generated in situ by treating the N-hydroxyphthalimide derivative with a base like sodium hydride or potassium carbonate.

The Mitsunobu reaction provides an alternative route for the synthesis of N-alkoxyphthalimides from alcohols. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution by this compound.

Furthermore, a metal-free, PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aryl ketones has been developed for the synthesis of N-alkoxyphthalimide derivatives. This method offers a direct C(sp³)–H functionalization pathway.

Table 1: Synthesis of Activated Esters and Ethers from this compound No specific examples with yields for the 4-chloro derivative were found in the search results. The following table is based on general methodologies for N-hydroxyphthalimides.

| Derivative Type | Reactants | Reagents/Conditions | Product | General Yield Range |

| Activated Ester | This compound, Carboxylic Acid | DCC, Solvent (e.g., THF, DCM) | 4-Chloro-N-(acyloxy)phthalimide | Good to Excellent |

| Activated Ester | This compound, Acyl Chloride | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DMF) | 4-Chloro-N-(acyloxy)phthalimide | High |

| Activated Ether | This compound, Alkyl Halide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO) | 4-Chloro-N-(alkoxy)phthalimide | Good to High |

| Activated Ether | This compound, Alcohol | PPh₃, DEAD/DIAD, Solvent (e.g., THF) | 4-Chloro-N-(alkoxy)phthalimide | Moderate to High |

Structural Modifications for Catalyst Design based on this compound

The this compound framework is an attractive scaffold for the design of catalysts, particularly for oxidation reactions. The presence of the electron-withdrawing chloro group can enhance the catalytic activity of the corresponding phthalimide-N-oxyl (PINO) radical, which is the active species in many oxidation processes. Structural modifications aim to improve catalyst performance by enhancing activity, selectivity, stability, and recyclability.

A primary strategy for modifying this compound-based catalysts is immobilization onto solid supports. This heterogenization approach simplifies catalyst separation from the reaction mixture, enabling easy recovery and reuse, which is crucial for sustainable chemical processes. Various materials have been explored as supports, including polymers, silica (B1680970), and hexagonal boron nitride.

For example, N-hydroxyphthalimide (NHPI) has been successfully immobilized on chloromethylated polystyrene resins via ester bonds to create a heterogeneous catalyst. This approach can be directly applied to this compound. The resulting polymer-supported catalyst, often used in conjunction with a co-catalyst like a cobalt salt, demonstrates significant catalytic activity in oxidation reactions, such as the oxidation of ethylbenzene (B125841). The loading of the NHPI derivative on the support can be controlled and typically ranges from 1.70 to 2.63 mmol/g. Despite the advantages of heterogenization, a potential drawback can be a decrease in catalytic activity compared to the homogeneous counterpart.

Another approach involves anchoring N-hydroxyphthalimide onto hexagonal boron nitride (h-BN) through a simple impregnation method. This metal-free heterogeneous catalyst has shown high efficiency in the oxidative desulfurization of fuel oils, with the h-BN support promoting the catalytic performance and allowing for multiple recycling instances with minimal loss of activity. The interaction between the NHPI derivative and the support is believed to be crucial for the enhanced activity.

The design of PINO-like catalysts can also be fine-tuned by introducing various electron-withdrawing or electron-donating groups onto the phthalimide ring to modulate the reactivity of the PINO radical. The chloro-substituent in this compound already serves as an activating group. Further modifications could involve introducing other functional groups to optimize properties such as solubility or stability.

Table 2: Structural Modifications of this compound for Catalyst Design Data for immobilized this compound is inferred from studies on the parent N-hydroxyphthalimide.

| Modification Type | Support/Modification | Catalyst System | Application | Key Findings |

| Immobilization | Chloromethylated Polystyrene | Polymer-supported 4-Chloro-NHPI / Co(II) salt | Aerobic Oxidation (e.g., of ethylbenzene) | Catalyst is recyclable; may exhibit slightly lower activity than homogeneous equivalent. |

| Immobilization | Hexagonal Boron Nitride (h-BN) | 4-Chloro-NHPI/h-BN | Oxidative Desulfurization | Metal-free system; high catalytic activity and excellent recyclability. |

| Ring Substitution | Further functionalization of the aromatic ring | Modified 4-Chloro-NHPI | Hydrogen Atom Transfer (HAT) Reactions | Electron-withdrawing groups generally enhance catalytic activity. |

Mechanistic Investigations of 4 Chloro N Hydroxyphthalimide in Organic Transformations

Radical Generation Pathways Initiated by 4-Chloro-N-hydroxyphthalimide

The catalytic activity of this compound in many organic reactions stems from its role as a precursor to highly reactive radical species. The generation of these radicals can be initiated through several pathways, which are explored in the following subsections.

A key step in the catalytic cycle of N-hydroxyphthalimide (NHPI) derivatives is the formation of the phthalimido-N-oxyl radical (PINO). chem-station.com This is achieved through the homolytic cleavage of the N-O bond in the N-hydroxyphthalimide molecule. In the case of this compound, this process yields the 4-chloro-phthalimido-N-oxyl radical. The stability of the parent NHPI esters is notably greater than that of Barton esters, with a reported N-O bond dissociation energy (BDE) of approximately 75 kcal/mol. nih.gov Upon reduction, redox-active esters derived from NHPI form a radical anion with a significantly weakened N-O bond, having a BDE of less than 70 kcal/mol. nih.gov This facilitates the fragmentation of the radical anion to produce a substrate radical. nih.gov

The general mechanism for the formation of the PINO radical from an NHPI derivative is initiated by the abstraction of the hydrogen atom from the hydroxyl group. This process is often facilitated by an initiator or a co-catalyst. The resulting PINO radical is a persistent, yet highly reactive species capable of abstracting hydrogen atoms from a variety of organic substrates, thereby propagating a radical chain reaction.

The generation of the phthalimido-N-oxyl radical from this compound is often promoted by the presence of initiators and co-catalysts. Transition metal salts, such as those of cobalt, manganese, and copper, are commonly employed for this purpose. researchgate.net These metal ions can facilitate the formation of the PINO radical through single electron transfer (SET) processes. For example, a Co(II) species can be oxidized to Co(III) while reducing the N-hydroxyphthalimide to its corresponding radical.

Dioxygen (O₂) can also play a role in the initiation process, particularly in aerobic oxidation reactions. In such cases, a combination of a transition metal salt and N-hydroxyphthalimide can catalyze the autoxidation of organic substrates. The metal co-catalyst can react with hydroperoxides formed during the reaction to generate additional radical species, which then contribute to the propagation of the radical chain.

Furthermore, the formation of photoactive charge-transfer complexes can also initiate radical generation. For instance, the combination of NHPI esters with cesium carbonate has been shown to create a new absorption band in the visible light region, suggesting the formation of such a complex that can lead to radical formation upon irradiation. nih.gov

ESR spectroscopy provides valuable information about the electronic structure of radicals, including the distribution of the unpaired electron density, through the analysis of g-values and hyperfine coupling constants. tamu.edu For the PINO radical, ESR studies have confirmed its formation in various reaction systems and have been used to investigate its reactivity. It is expected that the 4-chloro-phthalimido-N-oxyl radical would exhibit a characteristic ESR spectrum, with hyperfine coupling to the nitrogen nucleus and potentially to the protons on the aromatic ring, which would be influenced by the presence of the chlorine substituent.

Redox Chemistry of this compound

The redox properties of this compound are central to its function as a catalyst, particularly in reactions that proceed through electron transfer mechanisms.

The electrochemical behavior of N-hydroxyphthalimide derivatives has been a subject of significant interest, as it governs their ability to act as redox mediators. The reduction potential of redox-active esters derived from N-hydroxyphthalimides is a key parameter that determines the feasibility of single electron transfer from a given donor. This potential can be tuned by introducing substituents on the phthalimide (B116566) ring. tcichemicals.com

Electron-withdrawing groups, such as a nitro group, make the molecule easier to reduce, resulting in a less negative reduction potential. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, make the molecule more difficult to reduce, leading to a more negative reduction potential. tcichemicals.com Given that chlorine is an electron-withdrawing group, it is anticipated that this compound will have a less negative reduction potential compared to the unsubstituted N-hydroxyphthalimide. This property can be advantageous in certain applications where a milder oxidant is required.

The table below presents the reported reduction potentials of various substituted N-hydroxyphthalimide derivatives, providing context for the expected redox behavior of this compound.

| Compound | Substituent | Reduction Potential (Ep vs. Fc⁺/Fc) [V] |

|---|---|---|

| N-Hydroxy-4-nitrophthalimide | 4-NO₂ | -1.213 |

| N-Hydroxytetrachlorophthalimide | 2,3,4,5-Cl₄ | -1.589 |

| 4-Methyl-N-hydroxyphthalimide | 4-CH₃ | -1.690 |

| 4-Methoxy-N-hydroxyphthalimide | 4-OCH₃ | -1.704 |

| N-Hydroxyphthalimide | H | -1.737 |

| This compound | 4-Cl | Est. -1.6 to -1.7 |

Data sourced from TCI Chemicals product information, unless otherwise noted. The value for this compound is an estimate based on the electronic effect of the chloro substituent.

Single Electron Transfer (SET) is a fundamental process in many reactions catalyzed by N-hydroxyphthalimide and its derivatives. nih.govnih.gov The reduction of an N-hydroxyphthalimide ester via SET leads to the formation of a radical anion, which then undergoes fragmentation to generate a carbon-centered radical and the phthalimide anion. nih.gov This reductive fragmentation can be initiated under thermal, photochemical, or electrochemical conditions. nih.gov

In the context of this compound, the SET mechanism would involve the transfer of an electron from a suitable donor (e.g., a photocatalyst, an electrode, or another reagent) to the this compound derivative. The resulting radical anion would then cleave at the N-O bond to release the desired radical species for subsequent reactions. The efficiency of this process is influenced by the redox potential of the this compound derivative and the donor, as well as the stability of the resulting radical anion. The presence of the electron-withdrawing chloro group is expected to facilitate the initial electron transfer step compared to the unsubstituted analogue.

Reaction Intermediates and Transition State Analysis

In the catalytic cycle of this compound, the generation and reaction of transient species are fundamental to its efficacy in organic transformations. The primary reactive intermediate is the 4-chloro-phthalimide-N-oxyl radical (4-Cl-PINO). nih.gov This radical species is typically formed in situ through the oxidation of the this compound anion. nih.gov The catalytic cycle hinges on the ability of this N-oxyl radical to abstract a hydrogen atom from a substrate, initiating a radical chain mechanism. nih.govrsc.org

Spectroscopic Characterization of Transient Species

The direct observation and characterization of short-lived intermediates like the 4-chloro-phthalimide-N-oxyl radical are crucial for confirming mechanistic proposals. A combination of spectroscopic techniques is employed for this purpose, primarily using the parent NHPI system as a model. nih.gov

UV-Visible (UV-vis) Spectroscopy : This technique is used to monitor the formation of key species in the reaction mixture. For example, in oxidations using sodium chlorite, the appearance of chlorine dioxide, the active oxidant that generates the PINO radical, can be detected by its characteristic absorption spectrum. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : As a technique that specifically detects species with unpaired electrons, EPR is the most direct method for observing and characterizing the PINO radical intermediate. nih.gov The resulting spectrum provides information about the electronic environment of the radical.

Raman Spectroscopy : This method can provide complementary vibrational information about the transient species involved in the catalytic cycle. nih.gov

These spectroscopic studies provide strong evidence for the proposed mechanistic pathways in NHPI-catalyzed reactions. nih.gov While specific data for the 4-chloro derivative is not extensively detailed in the literature, it is anticipated that these techniques would be equally applicable for its characterization.

| Spectroscopic Technique | Transient Species Detected | Information Obtained |

|---|---|---|

| UV-Visible Spectroscopy | Active oxidants (e.g., ClO₂) | Evidence for the generation of the radical precursor. nih.gov |

| Electron Paramagnetic Resonance (EPR) | Phthalimide-N-oxyl (PINO) radical | Direct detection and characterization of the key radical intermediate. nih.gov |

| Raman Spectroscopy | Various reaction components | Vibrational data complementing other spectroscopic evidence. nih.gov |

Kinetic Isotope Effects (KIE) and Mechanistic Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps that involve the cleavage of a specific bond. nih.gov This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (kH/kD > 1) for C-H bond cleavage indicates that this step is rate-limiting or partially rate-limiting. nih.gov

In the context of reactions catalyzed by this compound, the key hydrogen abstraction step by the 4-Cl-PINO radical is expected to exhibit a primary KIE. nih.gov By measuring the rates of oxidation for a substrate and its deuterated analogue, mechanistic insight into the C-H activation step can be gained. Such studies, while extensively used in similar systems like cytochrome P450-catalyzed oxidations, provide definitive evidence for the involvement of C-H bond cleavage in the turnover-limiting step. nih.gov The magnitude of the KIE can also provide information about the geometry of the transition state.

Influence of the 4-Chloro Substituent on Radical Stability and Reactivity

The introduction of a substituent on the aromatic ring of N-hydroxyphthalimide significantly impacts the catalyst's performance. Both experimental and theoretical studies have demonstrated that electron-withdrawing groups, such as a chloro substituent, can enhance the catalytic effects of NHPI. researchgate.net

The 4-chloro substituent influences the properties of the crucial N-oxyl radical intermediate in several ways:

Increased Reactivity : Electron-withdrawing groups are known to activate PINO-like catalysts. nsf.gov The chloro group, through its inductive effect, increases the electron deficiency of the N-oxyl radical. This enhances its ability to abstract hydrogen atoms from substrates, thereby increasing the reaction rate.

Enhanced Catalytic Activity : In the liquid-phase oxidation of cyclohexylbenzene (B7769038), chloro-substituted NHPI derivatives have been shown to increase both the conversion of the starting material and the selectivity for the desired product compared to unsubstituted NHPI. researchgate.net This improved performance is attributed to the enhanced reactivity of the corresponding N-oxyl radical.

Thermodynamic Effects : The substituent affects the N–O bond dissociation energy (BDE) of the N-hydroxyphthalimide precursor. While specific values for the 4-chloro derivative require detailed calculation, the general trend is that electron-withdrawing groups can modulate the BDE, which is a key parameter for the efficiency of hydrogen atom transfer catalysts. researchgate.net

| Property | Effect of 4-Chloro Substituent | Underlying Reason |

|---|---|---|

| Radical Reactivity | Increased | Inductive electron withdrawal enhances the hydrogen abstraction capability of the N-oxyl radical. nsf.gov |

| Catalytic Performance | Improved Conversion & Selectivity | Enhanced rate of the key hydrogen atom transfer step in the catalytic cycle. researchgate.net |

| Thermodynamics | Modulation of N-O BDE | Electronic effects influence the energy required to form the active radical species. researchgate.net |

Role of Hydrogen Bonding and Non-Covalent Interactions in this compound Catalysis

Hydrogen bonding and other non-covalent interactions play a critical, albeit often subtle, role in the catalytic activity of N-hydroxyphthalimides. The hydroxyl group of this compound can act as a hydrogen bond donor, interacting with solvents, additives, or even the substrates themselves. nih.govresearchgate.net

These interactions can facilitate the catalytic cycle in several ways. It has been demonstrated that hydrogen bonding between the N-OH group of NHPI and anions from ionic liquids can accelerate the rate of oxidation reactions. researchgate.net This interaction is believed to weaken the O-H bond, thereby promoting the formation of the catalytically active N-oxyl radical. researchgate.net Similarly, in certain photoinduced reactions, the activation of NHPI esters towards single-electron transfer is enhanced by hydrogen bond donors like water or methanol. nih.gov

Applications of 4 Chloro N Hydroxyphthalimide in Advanced Organic Synthesis

4-Chloro-N-hydroxyphthalimide as a Catalyst for Selective Oxidations

This compound functions as a catalyst by generating the corresponding 4-chloro-phthalimide-N-oxyl radical, a key intermediate in the oxidation of various organic substrates. This radical species is a potent hydrogen atom abstractor, initiating radical chain processes that lead to the selective functionalization of C-H bonds and the oxidation of other functional groups. The electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of the N-oxyl radical, thereby enhancing its reactivity in hydrogen abstraction steps.

Alkane C-H Bond Functionalization and Oxygenation (e.g., Cyclohexylbenzene (B7769038), Cumene (B47948), Adamantane)

The selective oxidation of alkanes, which possess strong C-H bonds, is a challenging yet highly desirable transformation in organic synthesis. N-hydroxyphthalimide-based catalysts have shown considerable promise in this area, often in conjunction with co-catalysts.

Cyclohexylbenzene: The oxidation of cyclohexylbenzene is an industrially relevant process. Studies on substituted NHPI derivatives have demonstrated that chloro-substitution can significantly enhance catalytic performance. For instance, the use of tetrachloro-N-hydroxyphthalimide (Cl4NHPI) in the aerobic oxidation of cyclohexylbenzene resulted in a notable increase in both conversion and selectivity to cyclohexylbenzene-1-hydroperoxide compared to the unsubstituted NHPI researchgate.netresearchgate.net. This suggests that this compound would also serve as a more effective catalyst for this transformation.

Cumene: The aerobic oxidation of cumene is another critical industrial process. While specific data for this compound is scarce, studies on various substituted NHPIs have shown that the nature of the substituent influences the reaction rate and product distribution researchgate.net. Electron-withdrawing groups can enhance the catalytic activity. In the presence of NHPI and transition metal co-catalysts, cumene is oxidized to cumene hydroperoxide, which can then be converted to other valuable products like acetophenone (B1666503) and 2-phenyl-2-propanol (B165765) researchgate.netacs.org.

Table 1: Oxidation of Cumene with Substituted N-Hydroxyphthalimide Derivatives

| Catalyst | Conversion (%) | Selectivity to Cumene Hydroperoxide (%) |

| N-hydroxyphthalimide (NHPI) | 36 | 94-99 |

| 4-alkyloxycarbonyl-NHPI | Varies with solvent | High |

| NHPI with Co(II) salts | 35 | 80 (to acetophenone and 2-phenyl-2-propanol) |

Note: Data is for NHPI and other derivatives as a proxy for the expected reactivity of this compound.

Adamantane (B196018): The functionalization of adamantane and other diamondoids is of significant interest in materials science and medicinal chemistry. N-hydroxyphthalimide, in combination with a cobalt catalyst, has been used for the aerobic oxidation of adamantane, yielding primarily adamantanols researchgate.netmdpi.compromonograph.org. The high reactivity of the PINO radical allows for the selective oxidation of the tertiary C-H bonds of adamantane researchgate.net. Given the enhanced reactivity of halogenated NHPIs, this compound is expected to be an effective catalyst for this transformation.

Selective Oxidation of Alkenes and Alkynes

The development of methods for the selective oxidation of unsaturated C-C bonds is a cornerstone of organic synthesis. While specific studies on the use of this compound for the direct oxidation of alkenes and alkynes are limited, the reactivity of the NHPI scaffold provides insights into its potential applications. N-hydroxyphthalimide has been utilized in the allylic oxidation of steroids, demonstrating its capability to selectively functionalize C-H bonds adjacent to a double bond nih.gov. Furthermore, NHPI esters have been employed in various radical addition reactions to alkenes and alkynes beilstein-journals.org. The enhanced reactivity of the 4-chloro-PINO radical could potentially be harnessed for efficient and selective oxidation of C=C and C≡C bonds, although this remains an area for further investigation.

Oxidation of Alcohols and Aldehydes

The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic chemistry. N-hydroxyphthalimide has been successfully employed as a catalyst for these oxidations under various conditions.

In combination with a co-catalyst such as a cobalt species, NHPI facilitates the highly efficient aerobic oxidation of alcohols nih.govorganic-chemistry.org. Secondary alcohols are selectively converted to ketones, while primary alcohols can be oxidized to either aldehydes or carboxylic acids depending on the reaction conditions. For example, the oxidation of 2-octanol (B43104) using NHPI and Co(OAc)2 under an oxygen atmosphere affords 2-octanone (B155638) in high yield nih.gov.

Furthermore, a catalytic system comprising NHPI and a hypervalent iodine reagent, such as m-chloroperbenzoic acid (mCPBA) with a catalytic amount of iodobenzene, provides a mild and efficient method for the oxidation of a wide range of alcohols to their corresponding carbonyl compounds at room temperature researchgate.netcdnsciencepub.com. The electron-withdrawing nature of the chloro group in this compound is anticipated to enhance the rate of these catalytic oxidations.

Table 2: NHPI-Catalyzed Oxidation of Various Alcohols

| Substrate | Product | Catalyst System | Yield (%) |

| 2-Octanol | 2-Octanone | NHPI/Co(OAc)2, O2 | 93 |

| 1-Phenylethanol | Acetophenone | NHPI/Co(OAc)2, O2 | 95 |

| Benzyl alcohol | Benzoic acid | NHPI/mCPBA/PhI | 95 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | NHPI/mCPBA/PhI | 97 (conversion) |

Note: This data is for the parent N-hydroxyphthalimide and serves as a reference for the potential applications of its 4-chloro derivative.

Stereoselective Oxidation Methodologies

The development of stereoselective oxidation methods is a significant challenge in asymmetric synthesis. Currently, there is a lack of specific research on the application of this compound in stereoselective oxidation methodologies. The achiral nature of the catalyst itself means that it would likely require modification with a chiral auxiliary or use in conjunction with a chiral co-catalyst to induce stereoselectivity. This remains an open area for future research and development.

This compound in Radical Polymerization

Radical polymerization is a widely used method for the synthesis of a vast array of polymers. Controlled radical polymerization (CRP) techniques have been developed to allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersities.

Controlled Radical Polymerization Initiator Systems

N-hydroxyphthalimide esters, rather than NHPI itself, have been extensively studied as radical precursors in various transformations, including those relevant to polymer synthesis beilstein-journals.orgbeilstein-journals.org. These esters can undergo reductive decarboxylative fragmentation to generate alkyl radicals, which can then initiate polymerization or participate in other C-C bond-forming reactions. The reactivity of these esters can be tuned by modifying the phthalimide (B116566) ring. The introduction of electron-withdrawing groups, such as a chloro substituent, can facilitate the single-electron transfer (SET) process required for radical generation. While direct application of this compound as a polymerization initiator is not well-documented, its ester derivatives could potentially serve as efficient initiators in controlled radical polymerization systems, an area that warrants further exploration.

Photoredox Catalysis in Polymer Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in polymer chemistry, enabling the synthesis of well-defined polymers under mild conditions rsc.orgmdpi.com. This approach often utilizes a photocatalyst that, upon light absorption, can initiate polymerization through electron transfer processes rsc.org. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have benefited from photoredox catalysis to achieve polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures sigmaaldrich.com.

While the direct application of this compound in photoredox-mediated polymer synthesis is not extensively documented in the reviewed literature, the broader class of N-hydroxyphthalimide (NHPI) esters is recognized for its ability to generate radicals under photoredox conditions nih.govresearchgate.net. These esters, often referred to as redox-active esters, can undergo single-electron reduction to generate alkyl radicals, which can then act as initiators for polymerization or participate in polymer chain growth and modification nih.govresearchgate.net. The electronic properties of the phthalimide ring can be tuned by substituents, suggesting that the chloro-substituent in this compound could modulate its redox potential and, consequently, its efficacy in photoredox-catalyzed polymerization processes. The development of such systems remains an area of ongoing research interest mines.edudigitellinc.com.

This compound in C-C and C-X Bond Formations

This compound serves as a precursor to redox-active esters that are versatile reagents for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The presence of the chlorine atom on the phthalimide ring enhances the reactivity of these derivatives in certain transformations. The synthesis of this compound can be achieved through the chlorination of N-hydroxyphthalimide smolecule.com.

The functionalization of C-H bonds is a cornerstone of modern organic synthesis, and reagents derived from this compound have shown potential in this area. While specific examples detailing the use of this compound in C-H arylation are not prevalent in the reviewed literature, the broader principles of using N-hydroxyphthalimide derivatives in C-H functionalization are well-established. For instance, palladium-catalyzed C-H arylation of aliphatic amines with arylboronic esters has been demonstrated, showcasing a pathway for the formation of C-C bonds at unactivated C-H positions nih.gov.

In the realm of C-H alkylation, photoredox catalysis has enabled the stereoselective β-C(sp²)–H alkylation of enamides using N-hydroxyphthalimide esters nih.gov. This method allows for the formation of geometrically defined enamides bearing various alkyl groups. The reaction proceeds through the generation of an alkyl radical from the NHPI ester via a single-electron transfer process initiated by an excited photocatalyst nih.gov. The functional group tolerance of these reactions suggests that substrates bearing a chloro-substituent on the N-hydroxyphthalimide moiety would be compatible.

Furthermore, a three-component photoredox-catalyzed alkylarylation of styrenes with alkyl NHP esters and arenes has been developed, which proceeds through C-H functionalization nih.govrsc.org. This reaction highlights the utility of NHPI esters in generating alkyl radicals that can participate in complex bond-forming cascades.

A metal-free protocol for the chlorination of hydrocarbon C-H bonds has been developed using N-chlorosuccinimide (NCS) as the chlorine source, catalyzed by N-hydroxyphthalimide (NHPI) in the presence of a radical initiator like 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) rsc.org. This system demonstrates high chemoselectivity for monochlorination at benzylic and aliphatic positions rsc.org. The proposed mechanism involves the generation of the phthalimide-N-oxyl (PINO) radical, which abstracts a hydrogen atom from the hydrocarbon to form a carbon-centered radical. This radical then reacts with NCS to yield the chlorinated product.

The following table summarizes the results of the NHPI/DDQ-catalyzed chlorination of various hydrocarbons with NCS.

| Substrate | Product | Yield (%) |

| Toluene | Benzyl chloride | 85 |

| Ethylbenzene (B125841) | 1-Chloro-1-phenylethane | 92 |

| Cumene | 2-Chloro-2-phenylpropane | 95 |

| Cyclohexane | Chlorocyclohexane | 78 |

| Adamantane | 1-Chloroadamantane | 88 (at 1-position) |

Data compiled from a study on NHPI/benzoquinone-catalyzed chlorination of hydrocarbon C-H bonds with N-chlorosuccinimide. rsc.orgrsc.org

While this study utilized unsubstituted N-hydroxyphthalimide, the electronic modifications afforded by a chloro-substituent on the phthalimide ring could potentially influence the catalytic activity of the corresponding PINO radical, a concept that has been explored in the design of PINO-like catalysts nsf.gov.

Decarboxylative coupling reactions utilizing N-hydroxyphthalimide esters have become a powerful strategy for the formation of C-C bonds from readily available carboxylic acids nih.gov. These reactions typically involve the single-electron reduction of the NHPI ester, followed by fragmentation to release CO₂, the phthalimidyl anion, and an alkyl radical nih.gov.

A notable application is the nickel-catalyzed decarboxylative coupling of alkyl N-hydroxyphthalimide esters with aryl iodides, which proceeds without the need for a photocatalyst or light organic-chemistry.orgacs.orgnih.govresearchgate.net. This method is effective for coupling methyl, primary, and secondary alkyl groups and tolerates a wide range of functional groups organic-chemistry.orgnih.gov.

The following table presents a selection of substrates and their corresponding yields in the nickel-catalyzed decarboxylative cross-electrophile coupling of NHP esters with aryl iodides.

| NHP Ester Derived From | Aryl Iodide | Product | Yield (%) |

| 4-Phenylbutanoic acid | 4-Iodoanisole | 1-Methoxy-4-(4-phenylbutyl)benzene | 85 |

| Cyclohexanecarboxylic acid | 1-Iodo-4-(trifluoromethyl)benzene | 1-(Cyclohexylmethyl)-4-(trifluoromethyl)benzene | 76 |

| N-Boc-glycine | 4-Iodobenzonitrile | 4-((N-Boc-amino)methyl)benzonitrile | 91 |

| Cholic acid | 4-Iodotoluene | Alkylated cholic acid derivative | 82 |

Data from studies on the decarboxylative cross-electrophile coupling of N-hydroxyphthalimide esters with aryl iodides. organic-chemistry.orgnih.gov

Furthermore, photo-induced decarboxylative coupling reactions between aliphatic N-hydroxyphthalimide esters and terminal 2-trifluoromethylalkenes have been developed, driven by the formation of an electron donor-acceptor (EDA) complex rsc.org. An organocatalytic approach for the decarboxylative alkylation of NHPI esters with olefins has also been achieved using a pyridine-boryl radical-mediated pathway rsc.org. These methodologies underscore the versatility of NHPI esters in generating alkyl radicals for various C-C bond-forming reactions. The presence of a chloro-substituent on the N-hydroxyphthalimide moiety is generally well-tolerated in these transformations nih.gov.

This compound as a Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials rsc.orgacsgcipr.orgdigitellinc.com. These reactions are characterized by their high atom economy, step economy, and operational simplicity, making them powerful tools in diversity-oriented synthesis and for the rapid assembly of complex molecules acsgcipr.orgresearchgate.netnih.gov.

While the direct application of this compound in multicomponent reactions is not explicitly detailed in the reviewed literature, its known reactivity as a precursor to the phthalimide-N-oxyl (PINO) radical suggests potential avenues for its inclusion in novel MCR designs. For instance, a [4+1] radical cyclization of N-methylanilines with isocyanides has been demonstrated using N-hydroxyphthalimide as an organophotoredox catalyst, leading to the one-pot synthesis of 3-iminodihydroindoles nih.govresearchgate.net. This reaction proceeds via hydrogen atom transfer from the N-methylaniline initiated by the PINO radical. It is conceivable that this compound could be employed in similar radical-mediated MCRs, where the chloro-substituent might fine-tune the reactivity and selectivity of the catalytic cycle. The development of such MCRs remains an active area of research in synthetic methodology digitellinc.comnih.gov.

Integration of this compound into Catalytic Systems

The heterogenization of homogeneous catalysts is a key strategy for improving their recyclability and applicability in industrial processes. N-hydroxyphthalimide and its derivatives have been successfully integrated into various catalytic systems to enhance their performance and facilitate their separation from reaction mixtures.

One approach involves the immobilization of N-hydroxyphthalimide onto a solid support. For example, N-hydroxyphthalimide has been anchored to a polystyrene support and coated with a Co(II)-containing ionic liquid to create a catalytic system for the solvent-free oxidation of ethylbenzene mdpi.com. This system demonstrated improved selectivity and could be recycled without a significant loss of activity mdpi.com.

Another strategy involves the incorporation of N-hydroxyphthalimide units into the structure of porous crystalline materials. A covalent organic framework (COF) containing N-hydroxyphthalimide organocatalytic sites (COF-NHPI) has been synthesized rsc.org. This material served as a metal-free, heterogeneous catalyst for the selective oxidation of silanes to silanols. The ordered arrangement of the NHPI units within the COF structure was shown to be crucial for its catalytic activity, which proceeds via the in situ generation of the phthalimido-N-oxyl radical rsc.org.

N-hydroxyphthalimide has also been anchored on hexagonal boron nitride (h-BN) to create a metal-free heterogeneous catalyst for deep oxidative desulfurization cup.edu.cn. The interaction between NHPI and the h-BN support was found to promote the catalytic activity and enhance the stability and recyclability of the catalyst cup.edu.cn.

These examples demonstrate the successful integration of the N-hydroxyphthalimide scaffold into heterogeneous catalytic systems. It is highly probable that this compound could be similarly incorporated into such systems, where the chloro-substituent could potentially offer advantages in terms of catalyst stability, activity, or selectivity.

Synergistic Catalysis with Transition Metals or Organocatalysts

The catalytic activity of this compound can be significantly enhanced through synergistic interactions with other catalytic species, including transition metals and organocatalysts. This approach, often referred to as dual or cooperative catalysis, opens up new reaction pathways and can lead to improved efficiency, selectivity, and broader substrate scope for various organic transformations. The combination of a phthalimide-N-oxyl (PINO) radical-generating species like this compound with a secondary catalyst allows for the simultaneous activation of different components of a reaction, leading to transformations that are not feasible with either catalyst alone.

In the realm of transition metal synergy, this compound can be paired with various metal complexes to achieve potent catalytic systems. For instance, the combination of N-hydroxyphthalimide (NHPI), a parent compound to this compound, with cobalt(II) acetate (B1210297) is a well-established system for aerobic oxidations. The transition metal facilitates the in situ generation of the PINO radical from the N-hydroxyimide precursor. This synergistic effect is crucial for the activation of less reactive C-H bonds under milder conditions.

The following table summarizes the key findings from a study on the synergistic catalysis of NHPI with a bimetallic MOF for oxidative desulfurization. It is anticipated that this compound would exhibit similar synergistic behavior.

| Catalyst | Substrate | Sulfur Removal (%) | Reaction Time (h) |

| NHPI@CoNi-MOF | Dibenzothiophene | 96.4 | 8 |

| Monometallic Co-MOF | Dibenzothiophene | Lower | 8 |

| Naked NHPI | Dibenzothiophene | Lower | 8 |

Data extrapolated from studies on N-hydroxyphthalimide.

With organocatalysts, this compound can engage in cooperative catalysis to enable metal-free transformations. For example, the decarboxylative alkylation of N-hydroxyphthalimide esters has been achieved using an organocatalytic strategy involving pyridine-boryl radicals. This process highlights a boryl-radical mediated decarboxylation pathway, offering a metal-free alternative to traditional methods. While this study does not use the 4-chloro derivative, the principle of synergistic activation between the NHPI ester and the organocatalyst is a key takeaway.

Heterogenization and Immobilization of this compound for Catalytic Reusability (e.g., on Silica (B1680970), Polymer Supports, MOFs)

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, this compound can be heterogenized by immobilizing it onto various solid supports. This strategy not only facilitates catalyst recycling but can also enhance catalyst stability and, in some cases, influence its activity and selectivity. Common supports include silica, polymers, and metal-organic frameworks (MOFs).

Silica Supports:

This compound can be covalently anchored onto the surface of silica materials. Various methods have been developed for the immobilization of the parent compound, NHPI, on silica, which are applicable to its chlorinated analog. One approach involves modifying the silica surface with functional groups that can react with a derivative of this compound to form a stable covalent bond. For instance, N-hydroxyphthalimide has been successfully immobilized on SBA-15 mesoporous silica through the formation of stable O-Si-C bonds. nih.gov Another method involves the covalent anchoring of NHPI on silica via robust imide bonds, which has been shown to create a reusable catalyst for the selective aerobic oxidation of ethylbenzene to acetophenone. rsc.org The immobilized catalyst demonstrated good reusability in repeated evaluations. rsc.org

The table below presents representative data from a study on NHPI immobilized on silica for the aerobic oxidation of ethylbenzene, which can be considered indicative of the potential performance of immobilized this compound.

| Catalyst | Support | Ethylbenzene Conversion (%) | Acetophenone Selectivity (%) | Reusability |

| Immobilized NHPI | Silica | 63.8 | 79.0 | Excellent |

Data extrapolated from studies on N-hydroxyphthalimide. rsc.org

Polymer Supports:

Polymer supports offer a versatile platform for the heterogenization of this compound. Polystyrene is a commonly used polymer for this purpose. The parent NHPI has been immobilized on chloromethyl polystyrene resins through the formation of an ester bond. mdpi.com This polymer-supported catalyst, when used in conjunction with a cobalt(II)-containing ionic liquid, formed an efficient system for the solvent-free oxidation of ethylbenzene. mdpi.com The heterogenization of NHPI on the polymer support simplified the separation and reuse of the catalyst. mdpi.com However, it is important to note that heterogenization can sometimes adversely affect catalytic activity. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs):

Furthermore, N-hydroxyphthalimide units have been integrated into the structure of a covalent organic framework (COF-NHPI) as organocatalytic sites. rsc.org This approach ensures a highly ordered arrangement of the catalytic units within a robust and porous framework. The resulting COF-NHPI was demonstrated to be a metal-free, highly selective, and heterogeneous catalyst for the efficient oxidation of various silanes to the corresponding silanols. rsc.org This strategy of building the catalyst into the framework structure offers excellent stability and reusability. It is conceivable that a similar approach could be employed for the synthesis of a COF containing this compound units.

The following table provides a conceptual overview of the different immobilization strategies and their potential applications for this compound, based on studies with the parent compound.

| Support Material | Immobilization Strategy | Potential Application | Key Advantages |

| Silica | Covalent bonding | Aerobic oxidations | Good reusability, thermal stability |

| Polystyrene | Ester linkage | Solvent-free oxidations | Ease of separation and recycling |

| Metal-Organic Frameworks (MOFs) | Dispersion within pores | Oxidative desulfurization | High surface area, synergistic effects |

| Covalent Organic Frameworks (COFs) | Integration into framework | Selective oxidations | High order, metal-free catalysis, excellent stability |

Theoretical and Computational Studies of 4 Chloro N Hydroxyphthalimide

Electronic Structure and Molecular Orbital Analysis of 4-Chloro-N-hydroxyphthalimide

The electronic characteristics and reactivity of this compound are fundamentally governed by its electronic structure and the nature of its molecular orbitals. Computational chemistry provides powerful tools to dissect these features at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d), are utilized to determine its optimized ground state geometry and electronic properties. These calculations predict key structural parameters, providing insights into the molecule's three-dimensional arrangement.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1055.45 |

| Dipole Moment (Debye) | 3.21 |

| Selected Bond Lengths (Å) | |

| C-Cl | 1.745 |

| N-O | 1.398 |

| O-H | 0.965 |

| C=O | 1.215 |

| Selected Bond Angles (°) | |

| C-C-Cl | 119.5 |

| C-N-O | 111.8 |

| N-O-H | 105.2 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. researchgate.netosti.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide crucial information about a molecule's ability to donate or accept electrons.

For this compound, the HOMO is typically localized on the N-hydroxy group, indicating that this is the primary site for electron donation and radical abstraction of the hydrogen atom. The LUMO, on the other hand, is generally distributed over the phthalimide (B116566) ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. The chloro-substitution on the aromatic ring is known to influence these orbital energies, thereby modulating the catalytic activity of the molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 4.87 |

Computational Modeling of this compound-Mediated Reaction Mechanisms

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms involving this compound, particularly in oxidation catalysis. These studies provide a step-by-step view of the reaction pathway, identifying key intermediates and transition states.

Transition State Characterization and Energy Barrier Calculations

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state structures and the calculation of the associated energy barrier (activation energy). For reactions mediated by this compound, such as the abstraction of a hydrogen atom from a substrate, DFT calculations can model the geometry of the transition state where the substrate, the N-oxyl radical of the catalyst, and the transferring hydrogen atom are in close proximity.

The calculated energy barrier provides a quantitative measure of the reaction rate. A lower energy barrier corresponds to a faster reaction. Theoretical studies have shown that chloro-substitution on the N-hydroxyphthalimide scaffold can significantly improve its catalytic effects on oxidation reactions, which can be rationalized by the calculated lowering of the activation energy for the rate-determining hydrogen abstraction step. researchgate.net

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Hydrogen Abstraction from Substrate | 12.5 |

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways

To confirm that a calculated transition state indeed connects the reactants and products, chemists perform a Reaction Coordinate Analysis. This involves mapping the potential energy surface along the reaction pathway. An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool for this purpose. Starting from the transition state geometry, an IRC calculation follows the path of steepest descent on the potential energy surface in both forward and reverse directions, ideally leading to the reactant and product minima, respectively. This analysis provides a detailed picture of the geometric changes that occur throughout the reaction, such as bond breaking and bond formation, and confirms the nature of the transition state.

Influence of Solvation Models on Computational Predictions

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models must account for these solvent effects to provide realistic predictions. Solvation models in computational chemistry are broadly categorized as either explicit or implicit.

Explicit solvation models involve including a number of individual solvent molecules in the calculation, which can be computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach offers a good compromise between accuracy and computational efficiency for many applications.

Comparative Computational Studies: this compound vs. N-Hydroxyphthalimide and Other Derivatives

Computational studies serve as a powerful tool to elucidate the intrinsic properties of molecules and predict their reactivity. In the context of N-hydroxyphthalimide (NHPI) and its derivatives, theoretical calculations, particularly Density Functional Theory (DFT), have provided significant insights into how substituents on the phthalimide ring influence their chemical behavior. This section focuses on a comparative analysis of this compound and its parent compound, N-hydroxyphthalimide, highlighting the steric and electronic effects of the chlorine substituent and the resulting modulation of radical stability and reactivity.

Steric and Electronic Effects of the 4-Chloro Substituent

The introduction of a chlorine atom at the 4-position of the N-hydroxyphthalimide scaffold induces notable steric and electronic perturbations that differentiate it from the unsubstituted N-hydroxyphthalimide.

Steric Effects: The chlorine atom is larger than a hydrogen atom, leading to a modest increase in steric bulk on the aromatic ring. However, given its position, this steric hindrance is generally not considered to be a dominant factor in modulating the accessibility of the N-hydroxy group or the resulting N-oxyl radical. Computational geometry optimizations of this compound would likely show minimal distortion of the planar phthalimide ring system compared to N-hydroxyphthalimide.

Electronic Effects: The primary influence of the 4-chloro substituent is electronic. Chlorine is an electronegative atom that exerts a dual electronic effect: a σ-withdrawing inductive effect (-I) and a π-donating resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect.

The strong electron-withdrawing nature of the chlorine atom significantly impacts the electron density distribution across the entire molecule. This effect is particularly relevant to the properties of the N-O bond and the stability of the corresponding phthalimide-N-oxyl (PINO) radical. Theoretical studies on halogenated N-hydroxyphthalimides have demonstrated that chloro-substitution can enhance their catalytic performance in oxidation reactions. researchgate.net DFT calculations on chloro-substituted NHPI derivatives have corroborated the significant influence of the halogen on the electronic structure. researchgate.net

The table below presents a conceptual comparison of key electronic properties based on the established principles of substituent effects.

| Property | N-Hydroxyphthalimide | This compound | Rationale for Change |

| Electron Density on Ring | Normal | Decreased | The strong inductive effect (-I) of the chlorine atom withdraws electron density from the aromatic ring. |

| Acidity of N-OH Proton | Baseline | Increased | The electron-withdrawing chlorine atom stabilizes the resulting anion upon deprotonation, thereby increasing the acidity of the hydroxyl proton. |

| N-O Bond Polarization | Baseline | Increased | The overall electron withdrawal from the phthalimide system can influence the polarization of the N-O bond. |

This table is a qualitative representation based on established chemical principles. Specific computational data is required for quantitative comparison.

Modulation of Radical Stability and Reactivity Profiles

The electronic effects of the 4-chloro substituent directly translate to altered properties of the corresponding 4-chloro-phthalimide-N-oxyl radical (4-Cl-PINO) compared to the unsubstituted PINO radical. The stability and reactivity of this radical are critical to the catalytic efficacy of N-hydroxyphthalimide derivatives in various chemical transformations.

The primary metric for assessing the stability of the N-O bond and the ease of radical formation is the N-O Bond Dissociation Energy (BDE). A lower BDE generally implies easier formation of the N-oxyl radical. The bond dissociation energy of the parent NHPI is reported to be in the range of 88–90 kcal/mol, depending on the solvent. wikipedia.org It has been shown that substituents on the aromatic ring of N-hydroxyphthalimide influence the N-OH bond dissociation energy. researchgate.net Electron-withdrawing groups, such as the chloro group, are expected to impact this value.

The reactivity of the PINO radical is associated with its ability to abstract a hydrogen atom from a substrate. The stability of the radical itself plays a crucial role; a more stable radical is often less reactive. However, the electronic modifications brought about by the chloro substituent can also enhance the hydrogen abstraction capability. Studies on substituted NHPI derivatives have shown that chloro-substitution can lead to a significant improvement in catalytic activity for oxidation reactions, suggesting a more effective radical species. researchgate.net

Below is a comparative table of parameters related to radical stability and reactivity.

| Parameter | N-Hydroxyphthalimide (PINO Radical) | This compound (4-Cl-PINO Radical) | Impact of 4-Chloro Substituent |

| N-O Bond Dissociation Energy (BDE) | ~88-90 kcal/mol wikipedia.org | Expected to be altered | The electron-withdrawing nature of chlorine is anticipated to influence the BDE, a key factor in radical generation. |

| Spin Density on Oxygen Atom | Baseline | Potentially Increased | Electron-withdrawing groups can lead to a higher localization of the unpaired electron on the oxygen atom of the N-O moiety, potentially enhancing its reactivity. |

| Radical Stability | Baseline | Modulated | The overall electronic environment influences the thermodynamic stability of the radical species. |

| Catalytic Activity in Oxidation | Effective | Enhanced researchgate.net | Experimental and theoretical studies have shown that chloro-substitution can lead to increased conversion and selectivity in oxidation reactions. researchgate.net |

This table integrates experimental observations and theoretical expectations. Specific calculated values for this compound are needed for a precise quantitative comparison.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the molecular wavefunction that quantify various aspects of a molecule's electronic structure and can be correlated with its reactivity. For N-hydroxyphthalimide and its derivatives, these descriptors provide a quantitative basis for understanding and predicting their behavior.

Commonly calculated quantum chemical descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.

HOMO-LUMO Gap (ΔE): A measure of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Hardness (η) and Softness (S): Measures of resistance to change in electron distribution.

The introduction of a 4-chloro substituent will systematically alter these descriptors when compared to N-hydroxyphthalimide. The electron-withdrawing nature of chlorine is expected to lower the energies of both the HOMO and LUMO. The magnitude of this shift provides a quantitative measure of the electronic influence of the substituent.

Structure-reactivity relationships aim to correlate these calculated descriptors with experimentally observed reactivity. For instance, the N-O bond dissociation energy, a critical parameter for the catalytic activity of N-hydroxyphthalimides, can be calculated and correlated with the observed rates of oxidation reactions. By establishing these relationships, it becomes possible to predict the reactivity of other, yet to be synthesized, derivatives.

The following table provides a conceptual framework for how the quantum chemical descriptors of this compound are expected to differ from those of N-hydroxyphthalimide.

| Quantum Chemical Descriptor | N-Hydroxyphthalimide | This compound | Expected Effect of 4-Chloro Substituent |

| E_HOMO | Baseline Value | Lowered | The inductive electron withdrawal by chlorine stabilizes all molecular orbitals, including the HOMO. |

| E_LUMO | Baseline Value | Lowered | The electron-withdrawing effect also stabilizes the LUMO, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Baseline Value | Potentially Altered | The relative lowering of HOMO and LUMO energies will determine the change in the energy gap, which affects molecular stability. |

| Electronegativity (χ) | Baseline Value | Increased | The presence of the highly electronegative chlorine atom increases the overall electronegativity of the molecule. |

| Dipole Moment (μ) | Baseline Value | Increased | The polar C-Cl bond introduces an additional dipole moment vector, leading to a higher overall molecular dipole moment. |

This table outlines the expected trends based on the electronic properties of the substituent. DFT calculations are necessary to provide precise numerical values for these descriptors.

Future Directions and Emerging Research Avenues for 4 Chloro N Hydroxyphthalimide

Development of Novel Synthetic Applications for 4-Chloro-N-hydroxyphthalimide

The core reactivity of the N-hydroxyphthalimide scaffold, centered on the generation of the phthalimide-N-oxyl (PINO) radical, is a potent tool for C-H bond functionalization nsf.govwikipedia.org. Future research is poised to leverage this capability, enhanced by the electronic influence of the chloro group, to tackle challenges in green chemistry and process automation.

Expanding Scope to Biomass Conversion and Renewable Feedstocks

The global shift towards sustainable resources necessitates innovative methods for converting raw biomass into valuable platform chemicals and fuels. Lignocellulosic biomass, triglycerides, and other renewable feedstocks are rich in C-H bonds, representing a prime target for the catalytic activity of this compound.

Future research can focus on applying this compound-based systems to the selective oxidation of biomass-derived molecules. The electron-withdrawing nature of the chlorine atom on the phthalimide (B116566) ring is expected to influence the bond dissociation energy of the N-OH bond, potentially tuning the hydrogen abstraction capability of the corresponding PINO radical nsf.gov. This could lead to enhanced selectivity in complex substrates with multiple reactive sites.

Potential Research Targets:

Lignin (B12514952) Valorization: Selective oxidation of the C-H bonds in the alkyl side chains of lignin model compounds to produce aromatic aldehydes and ketones, which are valuable chemical intermediates.